3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one
Description
3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one is a synthetic organic compound characterized by the presence of an oxadiazole ring, a difluoroethoxy group, and a methoxymethyl group
Properties
IUPAC Name |
3-[2-(2,2-difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2O4/c1-14-5-7-11-12(8(13)16-7)2-3-15-4-6(9)10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJYZJNWCSDGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C(=O)O1)CCOCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,2-difluoroethanol with an appropriate alkylating agent to introduce the difluoroethoxy group. This intermediate is then reacted with a suitable hydrazine derivative to form the oxadiazole ring. The final step involves the introduction of the methoxymethyl group through a methylation reaction. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxymethyl group can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one can be compared with other similar compounds, such as:
2-(2,2-Difluoroethoxy)ethanol: This compound shares the difluoroethoxy group but lacks the oxadiazole ring and methoxymethyl group.
2,2,2-Trifluoroethyl ether: This compound has a similar ether linkage but differs in the fluorine substitution pattern and lacks the oxadiazole ring. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
